molecular formula C10H16ClNO4 B2375839 (2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid CAS No. 183108-16-9

(2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid

Cat. No.: B2375839
CAS No.: 183108-16-9
M. Wt: 249.69
InChI Key: KTIQMTDKFOWAFE-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a chlorine atom and two carboxylic acid groups, one of which is protected as a tert-butyl ester. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a halogenation reaction, using reagents like thionyl chloride or phosphorus pentachloride.

    Protection of the Carboxylic Acid Groups: The carboxylic acid groups are protected as tert-butyl esters using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient reaction control and purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the carboxylic acid groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

(2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both a chlorine atom and tert-butyl ester group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S,4S)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIQMTDKFOWAFE-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.